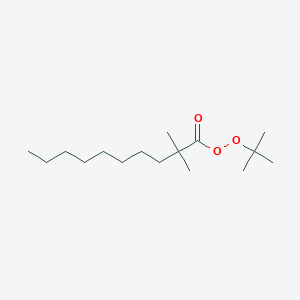
1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene is a chemical compound characterized by its unique structure, which includes a cyclohexene ring bonded to a tetrachlorocyclopentadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene typically involves the chlorination of cyclopentadiene followed by a Diels-Alder reaction with cyclohexene. The reaction conditions often require the use of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is usually carried out under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can yield partially or fully dechlorinated products, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as substituted cyclopentadiene and cyclohexene compounds.
Scientific Research Applications
1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene involves its interaction with molecular targets through its chlorinated and cyclohexene moieties. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which can stabilize certain intermediates and facilitate specific reaction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-yl)cyclohex-1-ene include:
1,2,3,4-Tetrachlorocyclopentadiene: A related compound with similar chlorinated cyclopentadiene structure.
Cyclohexene derivatives: Compounds with cyclohexene rings substituted with various functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a highly chlorinated cyclopentadiene ring with a cyclohexene moiety. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
61355-28-0 |
|---|---|
Molecular Formula |
C11H10Cl4 |
Molecular Weight |
284.0 g/mol |
IUPAC Name |
1-(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-yl)cyclohexene |
InChI |
InChI=1S/C11H10Cl4/c12-8-7(6-4-2-1-3-5-6)9(13)11(15)10(8)14/h4,7H,1-3,5H2 |
InChI Key |
MPXXEIMGYOGPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-chloro-2-[(2-prop-2-enoxyphenyl)hydrazinylidene]acetate](/img/structure/B14575360.png)

![{5-Chloro-2-[(2-methoxy-2-phenylethyl)amino]phenyl}(phenyl)methanone](/img/structure/B14575371.png)
![4,6-Dimethyl-2-[(E)-{1-[2-(4-methylphenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine](/img/structure/B14575372.png)





![(1R)-1,6,6-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14575418.png)
![Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B14575425.png)
![2-Phenoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14575439.png)
![(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,6]naphthyridine](/img/structure/B14575445.png)
